![molecular formula C25H27N3OS B5104739 N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5104739.png)
N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide
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Overview
Description
N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide, commonly known as DABCO TSO, is a synthetic compound used in scientific research. It belongs to the class of carbonic anhydrase inhibitors and is known to have potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Mechanism of Action
The mechanism of action of DABCO TSO involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions affects the pH balance of the body, which in turn affects various physiological processes. The inhibition of carbonic anhydrase by DABCO TSO has been found to have therapeutic implications in the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
DABCO TSO has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which affects the pH balance of the body. This inhibition has been found to have therapeutic implications in the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, DABCO TSO has been found to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various other diseases.
Advantages and Limitations for Lab Experiments
DABCO TSO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, there are also limitations to using DABCO TSO in lab experiments. It is a relatively new compound, and there is still much to be learned about its potential applications and limitations. Additionally, DABCO TSO is a carbonic anhydrase inhibitor, and its use may have unintended consequences on various physiological processes.
Future Directions
There are several future directions for the study of DABCO TSO. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of the compound's potential applications in the treatment of other diseases beyond glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the limitations and unintended consequences of using DABCO TSO as a carbonic anhydrase inhibitor.
Synthesis Methods
The synthesis of DABCO TSO involves the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the addition of N,N-diethylethylenediamine and 4-(diethylamino)-2-methylphenylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been used and optimized in several research studies, and the purity and yield of the product have been reported to be satisfactory.
Scientific Research Applications
DABCO TSO has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This inhibition has been found to have therapeutic implications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-[[4-(diethylamino)-2-methylphenyl]carbamothioyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c1-4-28(5-2)22-15-16-23(18(3)17-22)26-25(30)27-24(29)21-13-11-20(12-14-21)19-9-7-6-8-10-19/h6-17H,4-5H2,1-3H3,(H2,26,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGWPAINEOOXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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